Methopromazine

Description

Structure

3D Structure

Properties

IUPAC Name |

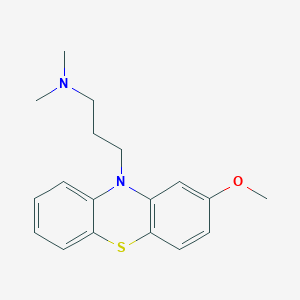

3-(2-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-19(2)11-6-12-20-15-7-4-5-8-17(15)22-18-10-9-14(21-3)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRABPYPSZVCCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3403-42-7 (maleate[1:1]) | |

| Record name | Methopromazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90209843 | |

| Record name | Methoxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-01-8 | |

| Record name | 2-Methoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methopromazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methopromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6F645Q9HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methotrimeprazine (Levomepromazine)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrimeprazine, also known as levomepromazine, is a low-potency phenothiazine-class typical antipsychotic agent. Its clinical utility extends beyond psychosis to include significant analgesic, sedative, and antiemetic effects, making it particularly valuable in palliative care settings.[1] The complex pharmacological profile of methotrimeprazine arises from its action as an antagonist across a wide array of central nervous system (CNS) neurotransmitter receptors.[2] This guide provides a detailed examination of its core mechanism of action, focusing on its multi-receptorial antagonism, summarizing available quantitative binding data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved.

Core Mechanism of Action: Multi-Receptor Antagonism

Methotrimeprazine exerts its therapeutic and adverse effects by functioning as a competitive antagonist at numerous G-protein coupled receptors (GPCRs). Unlike highly selective agents, its broad-spectrum activity is characteristic of many older antipsychotics, often described as a "dirty drug" profile.[1] This promiscuous binding profile is fundamental to its diverse clinical applications. The primary receptor families targeted by methotrimeprazine include:

-

Dopamine Receptors: Antagonism of dopamine D2 receptors in the mesolimbic pathway is considered the principal mechanism for its antipsychotic effects, alleviating positive symptoms such as hallucinations and delusions.[3][4]

-

Serotonin Receptors: Blockade of 5-HT2A and 5-HT2C receptors may contribute to its antipsychotic efficacy and potentially mitigate some extrapyramidal side effects associated with potent D2 blockade.[3][4]

-

Adrenergic Receptors: Potent antagonism at α1- and α2-adrenergic receptors leads to significant vasodilation, resulting in the common side effect of orthostatic hypotension.[3][5]

-

Histamine Receptors: High-affinity antagonism of the histamine H1 receptor is the primary driver of methotrimeprazine's powerful sedative and hypnotic effects.[3][5]

-

Muscarinic Acetylcholine Receptors: Blockade of muscarinic receptors contributes to anticholinergic side effects, such as dry mouth, blurred vision, and constipation.[2]

The interplay of these antagonistic actions defines the drug's overall clinical profile, where its antipsychotic properties are accompanied by strong sedation and a notable risk of hypotension.

Data Presentation: Receptor Binding Affinity

Quantitative data on methotrimeprazine's binding affinity across all its targets is not comprehensively available in publicly accessible literature. However, specific data from studies using human recombinant dopamine receptors provide valuable insight into its potent interaction with this key receptor family.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D1 | 54.3 | |

| Dopamine D2S | 4.3 | |

| Dopamine D2L | 8.6 | |

| Dopamine D3 | 8.3 | |

| Dopamine D4.2 | 7.9 |

Table 1: Binding Affinities (Ki) of Methotrimeprazine for Human Recombinant Dopamine Receptors. Lower Ki values indicate higher binding affinity.

While specific Ki values for other receptors are sparse, comparative studies have established a high affinity for several other key targets. Methotrimeprazine demonstrates significantly greater binding affinity for both alpha-1 adrenergic and serotonin-2 receptors compared to either clozapine or chlorpromazine.[5] Furthermore, its potent antihistaminic effects are attributed to a high affinity for H1 receptors.[3]

Key Signaling Pathways

Methotrimeprazine functions by blocking the signal transduction normally initiated by the binding of endogenous neurotransmitters to their respective GPCRs.

Dopamine D2 Receptor (Gi-coupled) Pathway

The D2 receptor is coupled to an inhibitory G-protein (Gi). Endogenous dopamine binding normally inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, methotrimeprazine binds to the D2 receptor but does not activate the Gi protein. This prevents dopamine-mediated inhibition, thereby disinhibiting adenylyl cyclase and normalizing cAMP production.

Alpha-1 Adrenergic Receptor (Gq-coupled) Pathway

The α1-adrenergic receptor is coupled to a Gq protein. When activated by an agonist like norepinephrine, it stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). Methotrimeprazine's antagonism at this receptor blocks the entire cascade, preventing the release of intracellular calcium and activation of Protein Kinase C (PKC), which accounts for its hypotensive effects.

Experimental Protocols

The quantitative binding data presented in this guide are typically determined using competitive radioligand binding assays. The following is a representative protocol for such an experiment.

Objective: To determine the binding affinity (Ki) of methotrimeprazine for a specific receptor (e.g., Dopamine D2) expressed in a cellular membrane preparation.

Materials:

-

Membrane Preparation: Frozen membrane suspensions from cell lines engineered to express a high density of the target human receptor (e.g., Sf9 or HEK293 cells).

-

Radioligand: A high-affinity, selective radiolabeled antagonist for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

-

Test Compound: Methotrimeprazine of known concentration.

-

Non-specific Binding Control: A high concentration of a non-labeled, potent antagonist (e.g., Haloperidol) to saturate all specific binding sites.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Instrumentation: Scintillation counter, 96-well filter plates.

Methodology:

-

Membrane Thawing & Dilution: Frozen membrane aliquots are thawed on ice and diluted in ice-cold assay buffer to a predetermined optimal concentration.

-

Assay Plate Preparation: In a 96-well plate, three sets of conditions are prepared in triplicate:

-

Total Binding: Membrane preparation + Radioligand + Assay Buffer.

-

Non-specific Binding: Membrane preparation + Radioligand + High concentration of non-labeled antagonist.

-

Competitive Binding: Membrane preparation + Radioligand + Serial dilutions of methotrimeprazine.

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

-

Harvesting: The incubation is terminated by rapid filtration through a glass fiber filter plate. The filters trap the membranes with bound radioligand while unbound radioligand passes through.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filter plate is dried, scintillation fluid is added to each well, and the radioactivity (in disintegrations per minute, DPM) retained on each filter is quantified using a scintillation counter.

-

Data Analysis:

-

Specific Binding is calculated: Total Binding (DPM) - Non-specific Binding (DPM).

-

The data from the methotrimeprazine serial dilutions are plotted as the percentage of specific binding versus the log concentration of the drug, generating a sigmoidal competition curve.

-

The IC50 value (the concentration of methotrimeprazine that displaces 50% of the specific radioligand binding) is determined from this curve using non-linear regression.

-

The Ki value (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

References

An In-depth Technical Guide on the Synthesis and Chemical Properties of Methopromazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methopromazine is a first-generation antipsychotic of the phenothiazine class, primarily utilized for its neuroleptic properties in the management of psychotic disorders. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol for its preparation. Furthermore, it delineates its key chemical and physical properties, which are summarized for clarity. The guide also explores the principal mechanism of action, focusing on the dopamine D2 receptor signaling pathway, illustrated with a detailed diagram to facilitate understanding of its pharmacological effects at the molecular level.

Chemical Properties of this compound

This compound, with the IUPAC name 3-(2-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine, is a well-characterized phenothiazine derivative.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 61-01-8 |

| Molecular Formula | C₁₈H₂₂N₂OS |

| Molecular Weight | 314.4 g/mol [1] |

| Appearance | Crystalline solid |

| Melting Point | 44-48 °C |

| Synonyms | Methoxypromazine, 10-(3-Dimethylaminopropyl)-2-methoxyphenothiazine[1][2] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the 2-methoxyphenothiazine core, followed by its N-alkylation to introduce the dimethylaminopropyl side chain, which is crucial for its pharmacological activity.

Synthesis of 2-Methoxyphenothiazine

The precursor, 2-methoxyphenothiazine, can be synthesized through a cyclization reaction. An improved method involves the condensation of resorcinol and aniline, followed by methylation and subsequent cyclization to yield 2-methoxyphenothiazine.[3]

Synthesis of this compound: N-Alkylation

The final step in the synthesis of this compound involves the N-alkylation of 2-methoxyphenothiazine with 3-chloro-N,N-dimethylpropan-1-amine. This reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent.

Experimental Protocol:

Materials:

-

2-Methoxyphenothiazine

-

3-chloro-N,N-dimethylpropan-1-amine

-

Sodium amide (NaNH₂)

-

Anhydrous toluene

-

Anhydrous isopropanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

A solution of 2-methoxyphenothiazine in anhydrous toluene is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel.

-

Sodium amide is added to the solution, and the mixture is heated to reflux with stirring to form the sodium salt of 2-methoxyphenothiazine.

-

A solution of 3-chloro-N,N-dimethylpropan-1-amine in anhydrous toluene is added dropwise to the refluxing mixture.

-

The reaction mixture is refluxed for several hours to ensure the completion of the alkylation reaction.

-

After cooling, the excess sodium amide is decomposed by the careful addition of anhydrous isopropanol, followed by the addition of water.

-

The toluene layer is separated, and the aqueous layer is extracted with toluene.

-

The combined toluene extracts are washed with water and then extracted with dilute hydrochloric acid to convert the this compound base into its hydrochloride salt.

-

The acidic aqueous solution is then made alkaline with a sodium hydroxide solution to precipitate the this compound base.

-

The precipitated crude product is collected by filtration, washed with deionized water, and dried.

-

The crude this compound can be further purified by recrystallization from a suitable solvent or by vacuum distillation.

Signaling Pathway of this compound

The primary pharmacological effect of this compound is achieved through its action as an antagonist at dopamine D2 receptors in the central nervous system.[4] This blockade of D2 receptors is the cornerstone of its antipsychotic efficacy.

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking these receptors, this compound prevents the inhibitory effect of dopamine on adenylyl cyclase. Consequently, intracellular levels of cAMP remain elevated, which in turn affects the activity of protein kinase A (PKA) and downstream signaling pathways. This modulation of dopaminergic neurotransmission in the mesolimbic pathway is believed to be responsible for the alleviation of the positive symptoms of psychosis.

References

- 1. 2-Methoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine | C18H22N2OS | CID 18847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro and In Vivo Effects of Methopromazine

Disclaimer: Detailed and recent scientific literature specifically investigating methopromazine is limited. This guide provides a comprehensive overview based on available information and the well-established pharmacological profile of the phenothiazine class of drugs, to which this compound belongs. The effects and protocols described are largely representative of phenothiazine antipsychotics and should be interpreted with the understanding that this compound-specific data is scarce.

Introduction

This compound (also known as methoxyprozamine) is a phenothiazine derivative.[1] Like other drugs in this class, it has been used for its neuroleptic (antipsychotic) properties.[2][3] Phenothiazines were among the first effective treatments for psychosis and primarily exert their effects through the antagonism of dopamine receptors in the central nervous system.[3][4] This guide will synthesize the expected in vitro and in vivo effects of this compound, drawing upon the broader knowledge of phenothiazines.

In Vitro Effects

The in vitro effects of phenothiazines are primarily characterized by their interactions with various neurotransmitter receptors and their impact on cellular processes.

Expected In Vitro Pharmacological Profile of this compound

| Target | Primary Effect | Expected Consequence |

| Dopamine D2 Receptors | Antagonism | Inhibition of dopamine-mediated signaling pathways.[4][5] |

| Serotonin Receptors | Antagonism (variable) | Modulation of serotonergic systems.[6][7] |

| Histamine H1 Receptors | Antagonism | Sedative and antiemetic effects.[5][8] |

| Muscarinic M1/M2 Receptors | Antagonism | Anticholinergic effects (e.g., dry mouth, blurred vision).[6] |

| Alpha-1 Adrenergic Receptors | Antagonism | Hypotension, dizziness.[6] |

Experimental Protocols for In Vitro Assessment

-

Receptor Binding Assays: To determine the affinity of this compound for various receptors (e.g., dopamine, serotonin, histamine), competitive binding assays are employed. This typically involves using radiolabeled ligands that are known to bind to the receptor of interest and measuring the displacement by increasing concentrations of this compound. The data are used to calculate the inhibition constant (Ki), a measure of binding affinity.

-

Cell-Based Functional Assays: To assess the functional consequences of receptor binding, cell lines engineered to express specific receptors are used. For example, to measure D2 receptor antagonism, cells expressing this receptor can be stimulated with a dopamine agonist, and the ability of this compound to block the resulting downstream signaling (e.g., changes in cyclic AMP levels) is quantified.

-

Phototoxicity Assays: Some phenothiazines have been shown to be phototoxic in vitro.[9] This can be evaluated using methods like the 3T3 Neutral Red Uptake (NRU) phototoxicity test, which assesses cell viability after exposure to the drug in the presence and absence of UV light.[9]

In Vivo Effects

The in vivo effects of phenothiazines are a manifestation of their in vitro receptor binding profile, resulting in a range of physiological and behavioral changes.

Expected In Vivo Effects of this compound

| Effect | Description |

| Antipsychotic | Reduction of positive symptoms of psychosis, such as hallucinations and delusions, primarily through dopamine D2 receptor blockade in the mesolimbic pathway.[5] |

| Extrapyramidal Symptoms | Motor side effects like parkinsonism, dystonia, and akathisia can occur due to D2 receptor blockade in the nigrostriatal pathway.[8][10] Tardive dyskinesia, a potentially irreversible movement disorder, can occur with long-term use.[8] |

| Antiemetic | Prevention of nausea and vomiting by blocking D2 receptors in the chemoreceptor trigger zone of the brainstem.[5] |

| Sedation | Drowsiness and sedation are common, largely due to the blockade of histamine H1 receptors.[8][10] |

| Anticholinergic | Dry mouth, blurred vision, constipation, and urinary retention resulting from the blockade of muscarinic acetylcholine receptors.[5][10] |

| Cardiovascular | Orthostatic hypotension (a drop in blood pressure upon standing) can occur due to alpha-1 adrenergic receptor blockade. Some phenothiazines can also cause ECG changes, such as QT interval prolongation.[8] |

Experimental Protocols for In Vivo Assessment

-

Animal Models of Psychosis: To evaluate antipsychotic efficacy, rodent models are often used. For example, locomotor hyperactivity induced by dopamine agonists (like amphetamine) or NMDA receptor antagonists (like PCP or ketamine) can be measured. An effective antipsychotic would be expected to reduce this hyperactivity.

-

Assessment of Extrapyramidal Side Effects: Catalepsy in rodents is a commonly used proxy for extrapyramidal side effects. This is often measured by placing the animal's paws on an elevated bar and timing how long it remains in that unusual posture.

-

Pharmacokinetic Studies: These studies involve administering the drug to animals and collecting blood samples at various time points to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[11] This information is crucial for determining appropriate dosing regimens.

-

Safety Pharmacology Studies: These studies are designed to investigate the potential for adverse effects on major organ systems, including the cardiovascular, respiratory, and central nervous systems.[10]

Signaling Pathways and Experimental Workflows

Primary Mechanism of Action of Phenothiazines

The principal mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[4][5] This prevents the binding of dopamine to these receptors, thereby reducing dopaminergic neurotransmission and alleviating the positive symptoms of psychosis.

Caption: Generalized signaling pathway for phenothiazine action at the dopamine D2 receptor.

Generalized In Vivo Experimental Workflow for Antipsychotic Efficacy

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a potential antipsychotic drug like this compound.

Caption: A representative experimental workflow for in vivo testing of an antipsychotic compound.

Conclusion

While specific data on this compound is not abundant in recent literature, its classification as a phenothiazine provides a strong basis for understanding its likely in vitro and in vivo effects. It is expected to act as an antagonist at dopamine D2 receptors, with additional activity at histaminic, muscarinic, and adrenergic receptors, which collectively account for its therapeutic effects and side effect profile. Further research would be necessary to delineate the precise pharmacological and toxicological profile of this compound and to establish its relative potency and efficacy compared to other phenothiazines.

References

- 1. GSRS [precision.fda.gov]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. Typical antipsychotic - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Promethazine - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Pharmacogenetic tests for antipsychotic medications: clinical implications and considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Methopromazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methopromazine, also known as levomepromazine, is a low-potency typical antipsychotic of the phenothiazine class. It is utilized in the management of schizophrenia and other psychotic disorders. The therapeutic effects of this compound are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. This guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound and its derivatives, offering insights into the molecular features governing their pharmacological activity. The document includes quantitative binding affinity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Structure-Activity Relationship of this compound and its Derivatives

The pharmacological profile of phenothiazine derivatives is intricately linked to their chemical structure. The core phenothiazine scaffold consists of a tricyclic ring system with a nitrogen and a sulfur atom. Modifications at key positions of this scaffold and the associated side chain significantly impact the antipsychotic potency and receptor selectivity.

General Principles for Phenothiazine Derivatives:

-

Substitution at Position 2: The nature of the substituent at the 2-position of the phenothiazine ring is a critical determinant of antipsychotic activity. Electron-withdrawing groups, such as a trifluoromethyl (-CF3) or a chloro (-Cl) group, generally enhance neuroleptic potency. This compound features a methoxy (-OCH3) group at this position.

-

The Propyl Side Chain: A three-carbon alkyl chain connecting the nitrogen atom of the phenothiazine ring (at position 10) and the terminal amino group is optimal for antipsychotic activity. Shortening or lengthening this chain often leads to a decrease in potency.

-

The Terminal Amino Group: A tertiary amino group at the end of the side chain is essential for high antipsychotic activity. Primary and secondary amines are generally less potent. The nature of the substituents on this nitrogen also influences the pharmacological profile.

Quantitative Analysis of Receptor Binding Affinities

The antipsychotic effect of this compound and its derivatives is primarily mediated through their interaction with dopamine D2 and serotonin 5-HT2A receptors. The binding affinity of these compounds to their target receptors is a key indicator of their potential therapeutic efficacy. The affinity is typically expressed as the inhibition constant (Ki), with lower Ki values indicating higher binding affinity.

| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) | Reference(s) |

| This compound (Levomepromazine) | 4.3 - 8.6 | High Affinity | High Affinity | High Affinity | [1][2] |

| N-monodesmethyl-levomepromazine | Lower than levomepromazine | Not Reported | Higher than levomepromazine | Not Reported | [1] |

| Levomepromazine sulfoxide | Inactive | Not Reported | Active | Not Reported | [1] |

Note: "High Affinity" indicates that the source reported significant binding but did not provide a specific Ki value.

Experimental Protocols

Dopamine D2 Receptor Binding Assay ([3H]spiperone)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Workflow:

Methodology:

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in 96-well plates.

-

Each well contains:

-

A fixed concentration of [3H]spiperone (a radiolabeled D2 receptor antagonist).

-

Cell membranes (a specified amount of protein).

-

Varying concentrations of the test compound (this compound derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

-

Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

-

The plates are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Scintillation cocktail is added to the filters, and the radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Serotonin 5-HT2A Receptor Functional Assay (Inositol Phosphate Accumulation)

This protocol describes a functional assay to measure the antagonist activity of test compounds at the 5-HT2A receptor by quantifying the accumulation of inositol phosphates (IPs).

Workflow:

Methodology:

-

Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured.

-

Cells are seeded into 96-well plates and grown to a suitable confluency.

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a suitable assay buffer.

-

The cells are pre-incubated with varying concentrations of the test compound (this compound derivative) for a specific duration.

-

A known agonist of the 5-HT2A receptor (e.g., serotonin) is then added to the wells to stimulate the receptor.

-

The stimulation is allowed to proceed for a defined period.

-

-

Inositol Phosphate Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The accumulated inositol phosphates are then measured. A common method is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). In this assay, free IP1 (a stable metabolite of IP3) produced by the cells competes with a labeled IP1 tracer for binding to a specific antibody. The HTRF signal is inversely proportional to the amount of IP1 produced.

-

-

Data Analysis:

-

The data are used to generate concentration-response curves for the antagonist.

-

The potency of the antagonist is typically expressed as the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the agonist-induced response.

-

Signaling Pathways

This compound exerts its antipsychotic effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors, thereby modulating downstream signaling cascades.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a GPCR that couples to the Gαq/11 protein.

Conclusion

The structure-activity relationship of this compound and its derivatives highlights the critical role of specific structural motifs in determining their antipsychotic activity. The quantitative binding data, coupled with detailed experimental protocols, provide a framework for the rational design and evaluation of novel phenothiazine-based antipsychotics. The visualization of the underlying signaling pathways further elucidates the mechanism of action of these compounds. This comprehensive guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the advancement of more effective and safer treatments for psychotic disorders.

References

An In-depth Technical Guide to the Early-stage Research of Methopromazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methopromazine, also known as Levomepromazine, is a phenothiazine derivative that has been subject to early-stage research primarily for its antipsychotic and antiemetic properties. As a member of the typical antipsychotic class, its mechanism of action is centered on the antagonism of central dopamine receptors, a characteristic shared with other neuroleptics like chlorpromazine. However, its broad receptor binding profile, encompassing adrenergic, serotonergic, histaminergic, and muscarinic receptors, contributes to both its therapeutic effects and its side-effect profile. This technical guide synthesizes the foundational preclinical research on this compound, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of its primary signaling pathway and the typical research workflow that underpins its development.

Core Pharmacological Data

The foundational pharmacological characteristics of a drug candidate are determined through in vitro and in vivo studies. For this compound, this involves quantifying its binding affinity to various neurotransmitter receptors and characterizing its pharmacokinetic profile.

Receptor Binding Affinity

This compound exhibits a multi-receptor antagonist profile. Its antipsychotic effects are largely attributed to its potent blockade of the dopamine D2 receptor. The binding affinities (expressed as inhibitor constant, Ki, or dissociation constant, Kd) are critical metrics for predicting a compound's potency and potential for off-target effects. A lower Ki/Kd value indicates a higher binding affinity.

| Receptor Target | Ligand Type | Ki / Kd (nM) | Species / Tissue | Reference |

| Dopamine Receptors | ||||

| Dopamine D1 | Antagonist | 54.3 | Human (recombinant) | [1][2] |

| Dopamine D2L | Antagonist | 8.6 | Human (recombinant) | [1][2] |

| Dopamine D2S | Antagonist | 4.3 | Human (recombinant) | [1][2] |

| Dopamine D3 | Antagonist | 8.3 | Human (recombinant) | [1][2] |

| Dopamine D4.2 | Antagonist | 7.9 | Human (recombinant) | [1][2] |

| Histamine Receptors | ||||

| Histamine H1 | Antagonist | 0.58 | Human (brain) | [3] |

| Adrenergic Receptors | ||||

| Alpha-1 | Antagonist | Qualitatively high | Rat (brain) | [4][5] |

| Alpha-2 | Antagonist | Qualitatively high | Rat (brain) | [4] |

| Serotonin Receptors | ||||

| Serotonin 5-HT2 | Antagonist | Qualitatively high | Human (brain) | [4] |

Note: Qualitatively high affinity indicates that studies have shown significant binding, but specific Ki values were not available in the reviewed literature. This compound (Levomepromazine) showed significantly greater binding affinity for both alpha-1 and serotonin-2 binding sites than either clozapine or chlorpromazine[4].

Pharmacokinetic Profile

Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. Early-stage research in animal models and initial human studies provide the following parameters for this compound.

| Parameter | Value | Route | Species |

| Bioavailability | ~50% | Oral | Human |

| Time to Peak (Tmax) | 1 - 3 hours | Oral | Human |

| Biological Half-life (t½) | 15 - 30 hours | Oral / IM | Human |

| Volume of Distribution (Vd) | 23 - 42 L/kg | Oral / IM | Human |

| Primary Metabolism | Hepatic (Oxidation) | - | Human |

| Key Metabolites | Methotrimeprazine sulfoxide, N-monodesmethyl-methotrimeprazine | - | Human |

Key Experimental Protocols

The data presented above are derived from specific, reproducible experimental procedures. The following sections outline the methodologies for the key assays used in the early-stage evaluation of this compound.

Protocol: Radioligand Receptor Binding Assay

This protocol provides a generalized method for determining the binding affinity of this compound at dopamine D2 and adrenergic alpha-1 receptors, based on standard practices cited in the literature[5].

Objective: To quantify the binding affinity (Ki) of this compound for specific neurotransmitter receptors using a competitive binding assay.

Materials:

-

Radioligands: [³H]spiperone (for D2 receptors), [³H]WB 4101 (for alpha-1 receptors).

-

Tissue Preparation: Rat brain tissue (e.g., striatum for D2, cortex for alpha-1), homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl).

-

Test Compound: this compound solutions of varying concentrations.

-

Displacing Agent: A high concentration of a known, non-labeled antagonist (e.g., haloperidol for D2) to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂, CaCl₂).

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter.

Procedure:

-

Membrane Preparation: a. Dissect and homogenize the specific rat brain region in ice-cold buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris. c. Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g for 20 min at 4°C) to pellet the cell membranes. d. Resuspend the membrane pellet in fresh assay buffer and repeat the high-speed centrifugation. e. Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a protein assay like the Lowry method).

-

Assay Setup (in 96-well plates): a. Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer. b. Non-specific Binding Wells: Add membrane preparation, radioligand, and a saturating concentration of the displacing agent. c. Competitive Binding Wells: Add membrane preparation, radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Termination and Harvesting: a. Terminate the binding reaction by rapid filtration using a cell harvester over glass fiber filters, which traps the receptor-bound radioligand. b. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific CPM from total CPM. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. d. Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological processes and research strategies. The following diagrams, created using the DOT language, illustrate the primary signaling pathway for this compound and the typical workflow for its preclinical evaluation.

Dopamine D2 Receptor Signaling Pathway

This compound's principal antipsychotic action is the blockade of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).

References

- 1. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 2. scielo.isciii.es [scielo.isciii.es]

- 3. levomepromazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Phenothiazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines are a class of antipsychotic drugs that have garnered interest for their potential anticancer properties. While in vitro studies for the specific compound Methopromazine (also known as Methoxypromazine) are limited in publicly available literature, extensive research has been conducted on structurally similar and functionally related phenothiazines, such as Chlorpromazine and Levomepromazine (Methotrimeprazine) . These compounds serve as valuable surrogates for designing and interpreting in vitro experiments aimed at evaluating the cytotoxic and mechanistic effects of this drug class.

These application notes provide a comprehensive overview of in vitro methodologies, dosage considerations, and potential signaling pathways involved in the cellular response to phenothiazine treatment, using data from studies on chlorpromazine as a primary example.

Data Presentation: In Vitro Dosages of Chlorpromazine

The following table summarizes the effective concentrations of Chlorpromazine in various glioblastoma (GBM) cell lines, providing a starting point for dose-ranging studies.

| Cell Line | Type | IC30 (µM) | IC50 (µM) | Reference |

| T98G | Glioblastoma (Anchorage-dependent) | 7.0 | 12.0 | [1] |

| U-87 MG | Glioblastoma (Anchorage-dependent) | 6.0 | 11.5 | [1] |

| U-251 MG | Glioblastoma (Anchorage-dependent) | 4.5 | 9.0 | [1] |

| TS#1 | Glioblastoma (Neurosphere, stem-like) | 10.0 | 17.0 | [1] |

| TS#83 | Glioblastoma (Neurosphere, stem-like) | 8.5 | 15.0 | [1] |

| TS#163 | Glioblastoma (Neurosphere, stem-like) | 5.5 | 10.0 | [1] |

IC30 and IC50 represent the concentrations at which the drug inhibits 30% and 50% of cell viability, respectively.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Assessing the cytotoxic effects of phenothiazines is a critical first step. The MTT and CellTox™ Green assays are commonly used methods.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of the phenothiazine compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

b) CellTox™ Green Cytotoxicity Assay

This assay uses a fluorescent dye that is impermeable to live cells but binds to the DNA of dead cells, providing a direct measure of cytotoxicity.[4][5]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay.

-

Assay Reagent Preparation: Prepare the CellTox™ Green dye solution according to the manufacturer's instructions by diluting it in the desired culture medium.

-

Drug Treatment and Dye Addition (Combined Step): Prepare the phenothiazine dilutions in the medium containing the CellTox™ Green dye. Add this mixture to the cells.

-

Incubation and Measurement: Incubate the plate at 37°C and 5% CO₂. The fluorescent signal can be measured kinetically over time (e.g., at 24, 48, and 72 hours) or as an endpoint measurement.[5] Use a plate reader with the appropriate filters for green fluorescence (e.g., excitation ~485 nm, emission ~520 nm).

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of a phenothiazine compound.

In Vitro Cytotoxicity Screening Workflow

Signaling Pathways

Phenothiazines have been shown to affect multiple signaling pathways involved in cell survival, proliferation, and death. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Phenothiazines may exert their anticancer effects by inhibiting this pathway at various points.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Conclusion

The provided application notes and protocols offer a foundational framework for conducting in vitro studies on the effects of phenothiazines. While direct data for this compound is scarce, the information available for chlorpromazine provides a robust starting point for experimental design, including effective dosage ranges and relevant cellular assays. Further investigation into the specific effects of this compound on various cancer cell lines and its impact on key signaling pathways like PI3K/Akt/mTOR is warranted to fully elucidate its potential as an anticancer agent. Researchers should always perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.

References

Methopromazine Administration in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methopromazine, also known as methotrimeprazine, is a phenothiazine derivative with sedative, analgesic, and antipsychotic properties. Its mechanism of action primarily involves the antagonism of dopamine D2 receptors in the central nervous system, with additional effects on serotonin, histamine, and adrenergic receptors.[1][2][3][4] These pharmacological activities make it a compound of interest for various preclinical research applications, including studies on sedation, analgesia, and psychosis.

These application notes provide a comprehensive overview of this compound administration in common animal models—mice, rats, and dogs. This document includes available quantitative data, detailed experimental protocols for assessing its effects, and diagrams of relevant signaling pathways and workflows.

Data Presentation

Quantitative Data for this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and the closely related phenothiazine, acepromazine, in various animal models. Direct pharmacokinetic data for this compound in these specific animal models is limited in the available literature; therefore, data for acepromazine is provided for comparative purposes.

Table 1: this compound Dosage and Effects

| Animal Model | Dosage (mg/kg) | Route of Administration | Observed Effect | Reference |

| Rat (Sprague-Dawley) | 2.5 | Not Specified | Sedation observed in the line-crossing test. | [No direct citation available] |

| Rat (Sprague-Dawley) | 5.0 | Not Specified | Significant analgesic effect in the second phase of the formalin test. | [No direct citation available] |

| Rat (Sprague-Dawley) | 10.0 | Not Specified | Significant analgesic effect in the second phase of the formalin test. | [No direct citation available] |

Table 2: Acepromazine Dosage and Pharmacokinetics (for comparative purposes)

| Animal Model | Dosage (mg/kg) | Route of Administration | Pharmacokinetic/Pharmacodynamic Parameter | Value | Reference |

| Dog | 0.03 | Intramuscular | Attenuation of midazolam-induced excitement. | [No direct citation available] | |

| Dog | 0.01 - 0.05 | IV, IM, SC | Recommended sedative dose. | [No direct citation available] | |

| Cat | 0.01 - 0.05 | IV, IM, SC | Recommended sedative dose. | [No direct citation available] |

Table 3: this compound Lethal Dose Data

| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Intravenous (IV) | 70 | [No direct citation available] |

| Mouse | Subcutaneous (SC) | 250 | [No direct citation available] |

| Mouse | Intraperitoneal (IP) | 344 | [No direct citation available] |

| Mouse | Oral (PO) | 380 | [No direct citation available] |

Experimental Protocols

Protocol 1: Assessment of Sedative Effects in Mice

Objective: To quantify the sedative effects of this compound in mice using a standardized scoring system.

Materials:

-

This compound solution for injection

-

Sterile saline (0.9% NaCl)

-

Mouse observation cages

-

Scoring sheet (see Table 4)

-

Timer

Procedure:

-

Animal Acclimation: Allow mice to acclimate to the housing facility for at least 72 hours before the experiment.

-

Drug Preparation: Prepare fresh dilutions of this compound in sterile saline on the day of the experiment.

-

Baseline Observation: Place each mouse individually in an observation cage and allow a 30-minute habituation period. Observe and record baseline activity and behavior.

-

Administration: Administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal injection).

-

Sedation Scoring: At predefined time points (e.g., 15, 30, 60, 90, and 120 minutes) post-administration, score the level of sedation using a standardized scale. A trained observer blinded to the treatment groups should perform the scoring.

Table 4: Mouse Sedation Scoring System (Adapted from literature)

| Score | Activity | Posture | Response to Stimulus (e.g., gentle touch) |

| 0 | Active, exploring | Normal | Immediate and alert |

| 1 | Mildly decreased activity | Normal | Slightly delayed but alert |

| 2 | Moderately decreased activity, intermittent movement | Hunched posture | Delayed, slow response |

| 3 | Severely decreased activity, minimal movement | Lying down, head may be down | Very slow or minimal response |

| 4 | No spontaneous movement | Lying on side, loss of righting reflex | No response |

Protocol 2: Assessment of Analgesic Effects in Rats (Formalin Test)

Objective: To evaluate the analgesic efficacy of this compound in a model of tonic pain.

Materials:

-

This compound solution for injection

-

Sterile saline (0.9% NaCl)

-

5% formalin solution

-

Observation chambers with mirrors for unobstructed paw observation

-

Timer

-

Scoring sheet

Procedure:

-

Animal Acclimation: Acclimate rats to the observation chambers for at least 30 minutes on two separate days before the experiment.

-

Drug Administration: Administer this compound or vehicle (saline) at the desired dose and route (e.g., subcutaneous injection) 30 minutes before the formalin injection.

-

Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of one hind paw.

-

Pain Behavior Observation: Immediately after the formalin injection, place the rat back into the observation chamber and record the cumulative time spent licking, biting, or flinching the injected paw. Observations are typically divided into two phases:

-

Phase 1 (Acute pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory pain): 15-60 minutes post-injection.

-

-

Data Analysis: Compare the duration of pain behaviors between the this compound-treated groups and the vehicle control group for both phases.

Protocol 3: Assessment of Sedative Effects in Dogs

Objective: To assess the level of sedation induced by this compound in dogs using a composite scoring system.

Materials:

-

This compound solution for injection

-

Sterile saline (0.9% NaCl)

-

Quiet and comfortable observation area

-

Scoring sheet (see Table 5)

-

Stethoscope for heart rate and respiratory rate monitoring

Procedure:

-

Animal Acclimation: Ensure dogs are in a calm and familiar environment.

-

Baseline Assessment: Before drug administration, assess and record the dog's baseline posture, alertness, and response to auditory and tactile stimuli. Measure and record baseline heart rate and respiratory rate.

-

Drug Administration: Administer this compound or vehicle (saline) via the desired route (e.g., intramuscular injection).

-

Sedation Monitoring: At regular intervals (e.g., 30, 60, 120, and 240 minutes) post-administration, a trained observer should assess and score the dog's level of sedation using a composite scale.

Table 5: Canine Sedation Scoring System (Example)

| Score | Category | Description |

| 0 | Alertness | Alert and responsive |

| 1 | Calm but aware | |

| 2 | Drowsy, delayed response to stimuli | |

| 3 | Asleep, rousable with strong stimuli | |

| 0 | Posture | Standing or sitting |

| 1 | Sternal recumbency | |

| 2 | Lateral recumbency | |

| 0 | Response to Sound | Alerts to normal sounds |

| 1 | Alerts only to loud sounds | |

| 2 | No response to sound |

Visualizations

Signaling Pathway of this compound

Caption: Dopaminergic signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Sedation Assessment in Mice

Caption: Workflow for assessing the sedative effects of this compound in mice.

Disclaimer

The information provided in these application notes is intended for research purposes only and should not be used for clinical veterinary or human applications. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and under the approval of an Institutional Animal Care and Use Committee (IACUC). Dosages and protocols may require optimization based on the specific animal strain, age, sex, and experimental conditions.

References

Application Notes and Protocols for the Quantitative Analysis of Methopromazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of Methopromazine in various samples. The protocols are intended to be a guide for developing and validating analytical methods in a research or quality control setting.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of this compound in pharmaceutical formulations.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.025 - 3.0 % (relative to 0.1 mg/mL Levomepromazine) | [1] |

| Limit of Detection (LOD) | 0.002 - 0.005 µg/mL | [1] |

| Accuracy (Recovery) | Mean recovery of 100.32% | [2] |

| Precision (%RSD) | < 0.74% | [2] |

Experimental Protocol

1. Instrumentation:

-

HPLC system with a UV/VIS detector (e.g., Dionex Ultimate 3000)[2]

-

Data acquisition and processing software (e.g., Chromeleon)[2]

-

Analytical balance[2]

2. Chromatographic Conditions:

-

Column: Cellulose tris(4-methylbenzoate) chiral column[1] or a suitable C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[3]

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 25mM phosphate buffer, pH 7.0) in a 50:50 (v/v) ratio is a common starting point.[3] For chiral separations, 0.1% diethylamine in methanol can be used.[1]

-

Detection Wavelength: 249 nm.[3]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25 °C.

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

-

Sample Preparation:

-

Tablets: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

-

Biological Samples (Plasma/Serum): Protein precipitation is a common sample preparation technique. Add three parts of a precipitation solvent (e.g., acetonitrile or a 70:30 mixture of methanol and 0.1M ZnSO4(aq)) to one part of the plasma sample. Vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes). The supernatant can be directly injected or further diluted if necessary.

-

4. Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Record the peak areas of the analyte.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine.[4][5]

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.1 µg/kg to 50 µg/kg (for related phenothiazines) | [6] |

| Limit of Quantification (LOQ) | 0.5 ng/mL (for related phenothiazines) | [4] |

| Extraction Recovery | > 90.1% (for related phenothiazines) | [4] |

| Precision (%CV) | ≤8.7% |

Experimental Protocol

1. Instrumentation:

-

LC-MS/MS system (e.g., Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer coupled to an ACQUITY UPLC I-Class System).

-

Mass spectrometry data acquisition and analysis software.

2. LC Conditions:

-

Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm i.d., 3.5 μm).[6]

-

Mobile Phase: A gradient elution using:

-

Flow Rate: 0.3 - 0.6 mL/min.[7]

-

Injection Volume: 5 - 10 µL.[8]

-

Column Temperature: 40 °C.

3. MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog). The exact MRM transitions would need to be optimized for this compound.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Standard and Sample Preparation:

-

Standard Stock and Working Solutions: Prepare stock (1 mg/mL) and working solutions of this compound and a suitable internal standard (e.g., Promethazine-d6) in methanol or acetonitrile.[6]

-

Calibration Standards and Quality Controls (QCs): Spike blank plasma or the matrix of interest with appropriate volumes of the working solutions to prepare calibration standards and QCs at various concentrations.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 100 µL of a protein precipitation solvent (e.g., a 70:30 v:v mixture of methanol and 0.1M ZnSO4(aq)) containing the internal standard.

-

Vortex the mixture briefly.

-

Centrifuge at a high speed (e.g., 14,000 rpm for 5 minutes).

-

Transfer 100 µL of the supernatant to a clean tube or 96-well plate and dilute with 100 µL of water.

-

Mix and inject into the LC-MS/MS system.

-

Experimental Workflow

Caption: Workflow for this compound quantification by LC-MS/MS.

Spectrophotometric Method

A simple and cost-effective spectrophotometric method can be used for the determination of this compound, particularly in pharmaceutical dosage forms. This method is based on the formation of a colored product.

Quantitative Data Summary

| Parameter | Value | Reference |

| Wavelength of Max. Absorption (λmax) | 700 - 740 nm (for related phenothiazines with MBTH) | [9] |

| Molar Absorptivity (ε) | 2.0 × 10⁴ to 4.0 × 10⁴ L mol⁻¹ cm⁻¹ | [9] |

| Linearity Range | 0.9 - 30.0 µg/mL (for Metopimazine sulfoxide) | [10] |

| Limit of Quantification (LOQ) | 2.8 µg/mL (for Metopimazine sulfoxide) | [10] |

Experimental Protocol

This protocol is based on the reaction with 3-methylbenzothiazolin-2-one hydrazone (MBTH) in the presence of an oxidizing agent.

1. Instrumentation:

-

UV-Visible Spectrophotometer.

-

Water bath.

2. Reagents:

-

This compound standard solution.

-

MBTH solution (0.2% w/v in water).

-

Iron(III) chloride solution (0.7% w/v in water).

3. Procedure:

-

Pipette aliquots of the standard or sample solution containing this compound into a series of test tubes.

-

Add 1 mL of MBTH solution to each tube and mix.

-

Add 2 mL of the iron(III) chloride solution and mix well.

-

Heat the mixture in a water bath at 60 °C for 5 minutes.[9]

-

Cool the solutions to room temperature and dilute to a final volume with distilled water.

-

Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (around 700-740 nm) against a reagent blank.[9]

4. Quantification:

-

Construct a calibration curve by plotting the absorbance versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the sample from the calibration curve.

This compound Metabolism Pathway

This compound, a phenothiazine derivative, undergoes extensive metabolism in the body. The primary routes of metabolism involve oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide, and demethylation of the side chain.[11]

Caption: Simplified metabolic pathway of this compound.

References

- 1. Simultaneous determination of dextromepromazine and related substances 2-methoxyphenothiazine and levomepromazine sulfoxide in levomepromazine on a cellulose tris(4-methylbenzoate) chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijsr.net [ijsr.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

High-Performance Liquid Chromatography (HPLC) for the Analysis of Methopromazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methopromazine, also known as levomepromazine, is a phenothiazine derivative with antipsychotic, sedative, and analgesic properties. It is crucial for pharmaceutical quality control and clinical monitoring to have reliable and robust analytical methods for its quantification. High-performance liquid chromatography (HPLC) is a powerful technique widely used for the separation, identification, and quantification of drug substances and their related compounds. This document provides a detailed application note and protocol for the analysis of this compound using HPLC, based on established methods for the closely related compound, levomepromazine.

Accurate and precise analytical methods are essential for ensuring the safety and efficacy of pharmaceutical products. HPLC offers high resolution and sensitivity, making it an ideal choice for the analysis of this compound in various matrices, including bulk drug substances and pharmaceutical formulations. The protocols outlined below provide a framework for developing and validating an HPLC method for this compound analysis.

Chromatographic Conditions

A variety of HPLC methods can be employed for the analysis of this compound. The selection of the appropriate column, mobile phase, and detection parameters is critical for achieving optimal separation and sensitivity. Below is a summary of a validated HPLC method for the analysis of levomepromazine and its related substances, which can be adapted for this compound.[1]

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | Cellulose tris(4-methylbenzoate) chiral column |

| Mobile Phase | 0.1% Diethylamine in Methanol |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Not specified, typically in the UV range for phenothiazines (e.g., 254 nm) |

| Injection Volume | Not specified, typically 10-20 µL |

| Column Temperature | Not specified, typically ambient or controlled at 25°C |

Method Validation Summary

Method validation is essential to ensure that the analytical method is suitable for its intended purpose. The following table summarizes the validation parameters for an HPLC method for levomepromazine, demonstrating its accuracy, precision, and sensitivity.[1]

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.025% to 3.0% relative to a 0.1 mg/mL solution |

| Precision | Precise within the validated concentration range |

| Accuracy | Accurate within the validated concentration range |

| Limit of Detection (LOD) | 0.002 to 0.005 µg/mL |

| Limit of Quantification (LOQ) | Not explicitly stated, but quantifiable at 0.025% of a 0.1 mg/mL solution |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase (0.1% diethylamine in methanol) and dilute to volume.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the expected linear range of the assay.

Sample Preparation (for Pharmaceutical Formulations)

-

Tablet/Capsule Analysis:

-

Weigh and finely powder a representative number of tablets or the contents of capsules.

-

Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask.

-

Add a portion of the mobile phase and sonicate for approximately 15-20 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to the final volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for the HPLC analysis of this compound.

System Suitability

Before starting the sample analysis, it is crucial to perform a system suitability test to ensure the chromatographic system is performing adequately.

-

Inject the mobile phase as a blank to ensure there are no interfering peaks.

-

Inject a standard solution (e.g., five replicate injections).

-

Calculate the following parameters:

-

Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

-

Theoretical Plates (N): Should be ≥ 2000.

-

Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

-

Data Analysis

-

Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard.

-

Quantification: The concentration of this compound in the sample can be calculated using the peak area and a calibration curve generated from the standard solutions.

Logical Relationship of Method Validation

The following diagram illustrates the logical relationship between different parameters of HPLC method validation.

References

Application Notes and Protocols for the Analysis of Methopromazine using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Methopromazine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are based on established practices for the analysis of structurally similar phenothiazine derivatives and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a phenothiazine derivative with antipsychotic properties. Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This application note outlines a complete workflow, from sample preparation to data analysis, for the determination of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a liquid-liquid extraction procedure for the isolation of this compound from plasma samples.

Materials:

-

Human plasma

-

This compound standard solution

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another phenothiazine derivative like Promethazine)

-

Hexane

-

Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

-

Add 25 µL of the internal standard working solution to each tube (except for the blank sample, to which 25 µL of the initial mobile phase should be added).

-

Vortex briefly to mix.

-

Add 600 µL of hexane.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (hexane) to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the reconstitution solution.

-

Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of phenothiazine derivatives.

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 0.5 10 2.5 90 3.5 90 3.6 10 | 5.0 | 10 |

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters (typical starting points, require optimization for the specific instrument):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

MRM Transitions: Based on the fragmentation of the protonated molecule [M+H]⁺. The exact mass of this compound ([C19H24N2OS+H]⁺) is approximately 329.1682 m/z. The following are proposed MRM transitions based on the fragmentation of similar phenothiazine structures. These transitions must be optimized for your specific instrument.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound (Quantifier) | ~329.2 | Fragment 1 | Optimize (e.g., 20-30) | 100 |

| This compound (Qualifier) | ~329.2 | Fragment 2 | Optimize (e.g., 25-35) | 100 |